molecular formula C17H21BO4 B6341970 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester CAS No. 1402173-04-9

5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester

Cat. No.: B6341970
CAS No.: 1402173-04-9
M. Wt: 300.2 g/mol
InChI Key: SUSXQSDTUNSTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester is a specialized boronic acid derivative valued in research and development for its utility as a versatile synthetic building block. Its primary research application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for the efficient formation of carbon-carbon bonds . This process is fundamental in the construction of complex organic molecules, particularly in the synthesis of active pharmaceutical ingredients and advanced materials. The incorporation of both a furan and a methoxyphenyl moiety makes this compound a valuable scaffold for generating biaryl and heterobiaryl structures, which are privileged motifs in medicinal chemistry. Boronic acids and their esters, such as this pinacol ester, are of significant interest in medicinal chemistry due to their unique physicochemical properties and ability to interact with biological targets. They can act as Lewis acids and form reversible complexes with nucleophilic residues in enzyme active sites, such as hydroxyl or amine groups . This mechanism is exemplified by FDA-approved boronic acid-based drugs like the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam . The presence of the 2-methoxyphenyl substituent in this compound may be explored to enhance selectivity and modulate pharmacokinetic properties in the design of novel bioactive molecules. Researchers employ this chemical in the discovery and development of new therapeutic agents, leveraging its structure to create molecular diversity and probe biological mechanisms.

Properties

IUPAC Name

2-[5-(2-methoxyphenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO4/c1-16(2)17(3,4)22-18(21-16)15-11-10-14(20-15)12-8-6-7-9-13(12)19-5/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSXQSDTUNSTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling at the 5-Position

Reaction of 2,5-dibromofuran with 2-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ (1–5 mol%) and K₂CO₃ (2 equiv) in THF/water (3:1) at 80°C yields 5-(2-methoxyphenyl)furan-2-bromide. Typical yields range from 65–75%.

Miyaura Borylation at the 2-Position

The 2-bromo intermediate is treated with B₂Pin₂ (1.2 equiv) and PdCl₂(dppf) (3 mol%) in 1,4-dioxane at 80°C under nitrogen. Potassium acetate (3 equiv) acts as a base, facilitating transmetalation. This step achieves 70–85% yield.

Key Data:

ParameterValue
CatalystPdCl₂(dppf)
Solvent1,4-Dioxane
Temperature80°C
Yield70–85%

Direct Borylation via Grignard Reagents

An alternative approach employs organomagnesium intermediates. 5-(2-Methoxyphenyl)furan-2-bromide reacts with n-Bu₃MgLi at -20°C to generate a nucleophilic species, which is quenched with pinacol boronic ester precursors.

Grignard Formation and Boron Insertion

Treatment of 5-(2-methoxyphenyl)furan-2-bromide with n-Bu₃MgLi in THF at -20°C forms a furylmagnesium intermediate. Subsequent addition of methyl boronic ester (e.g., methoxyboronic acid pinacol ester) yields the target compound in 60–75% yield after column chromatography.

Advantages:

  • Avoids palladium catalysts, reducing metal contamination risks.

  • Operates at moderate temperatures (-20°C), enhancing practicality.

One-Pot Tandem Coupling-Borylation

Recent advancements enable concurrent coupling and borylation. A mixture of 2,5-dibromofuran, 2-methoxyphenylboronic acid, and B₂Pin₂ reacts with Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%) in DMF/H₂O. This single-step method achieves 55–65% yield by optimizing stoichiometry and ligand selection.

Reaction Optimization:

  • Ligand Screening: SPhos outperforms PPh₃ and XPhos in minimizing protodeboronation side reactions.

  • Solvent Effects: DMF/H₂O (4:1) enhances solubility of boron reagents.

Protodeboronation Mitigation Strategies

Protodeboronation, a common side reaction, is suppressed using radical inhibitors (e.g., TEMPO) and non-acidic workup conditions. For instance, quenching reactions with pH 7–8 buffers instead of HCl improves yields by 10–15%.

Comparative Analysis of Methods

MethodYieldCatalyst CostPurification ComplexityScalability
Halogenation-Borylation70–85%HighModerateExcellent
Grignard Approach60–75%LowHighModerate
One-Pot Tandem55–65%ModerateLowGood

Case Study: Gram-Scale Synthesis

A 10-gram batch of 5-(2-methoxyphenyl)furan-2-boronic acid pinacol ester was synthesized via Method 1. Key observations:

  • Catalyst Recycling: PdCl₂(dppf) was recovered via silica gel filtration and reused with <5% yield drop.

  • Byproduct Management: Pinacol byproducts were removed via aqueous washes, achieving >98% purity by HPLC .

Mechanism of Action

The primary mechanism of action for 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester involves its role as a boron donor in Suzuki–Miyaura coupling reactions. The process includes the following steps:

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural and electronic differences between 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester and analogous compounds:

Compound Name Substituent (Position 5) Electronic Effect Reactivity in Suzuki-Miyaura Stability/Solubility Key Applications
This compound 2-Methoxyphenyl Electron-donating (EDG) High (EDG enhances coupling) Moderate stability; soluble in THF, DMSO Drug intermediates, OLED materials
Furan-2-boronic acid pinacol ester None Neutral Moderate Low stability (unsubstituted) Base structure for derivatization
5-(Ethoxycarbonyl)furan-2-boronic acid pinacol ester Ethoxycarbonyl Electron-withdrawing (EWG) Low (EWG reduces coupling) High stability; polar solvents Polymer chemistry
5-Cyanofuran-2-boronic acid pinacol ester Cyano Strong EWG Very low High stability; low solubility Specialty materials
5-(3-Methyl-1H-pyrazol-1-yl)furan-2-boronic acid pinacol ester 3-Methylpyrazole Moderate EDG (heterocycle) Moderate Soluble in polar aprotic solvents Kinase inhibitor development
6-Cyanobenzo[b]furan-2-boronic acid pinacol ester 6-Cyano (benzofused) EWG Moderate (steric hindrance) High thermal stability Anticancer agents

Biological Activity

5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester is a boron-containing compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This compound, characterized by the presence of a furan ring and a methoxyphenyl group, is utilized in various applications ranging from drug development to organic synthesis.

Chemical Structure and Properties

The compound's IUPAC name is 2-[5-(2-methoxyphenyl)-2-furyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with the following molecular structure:

  • Molecular Formula : C17H21BO4
  • CAS Number : 1402173-04-9
  • Purity : 95%

The biological activity of boronic acids and their esters often involves their ability to interact with enzymes and proteins through reversible covalent bonding. The boron atom can form complexes with hydroxyl groups in biomolecules, which can modulate enzyme activity or affect metabolic pathways.

Medicinal Chemistry

Boronic acids have been recognized for their potential in treating various diseases, particularly cancers and metabolic disorders. For instance, certain boronic acid derivatives are known to inhibit proteasomes, leading to apoptosis in cancer cells. The mechanism typically involves the inhibition of the proteasome's catalytic sites by forming stable complexes with the boron atom .

Inhibition of Lipolytic Activity

Research indicates that boronic acids can inhibit hormone-sensitive lipase (HSL), which plays a crucial role in lipid metabolism. This inhibition can lead to decreased plasma free fatty acid levels, making these compounds potential candidates for treating conditions like insulin resistance and dyslipidemia .

Case Studies

  • Inhibition of Proteasome Activity :
    • A study demonstrated that specific boronic acid derivatives could effectively inhibit proteasome activity in multiple myeloma cells. The derivative's ability to form stable complexes with the active site of the proteasome was a key factor in its efficacy .
  • Antithrombotic Activity :
    • Another research highlighted the antithrombotic potential of boronic acid derivatives, noting their ability to inhibit thrombin-like serine proteases. This suggests that compounds like this compound may have applications in cardiovascular therapies .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundInhibits HSL and proteasome activityFuran ring enhances reactivity
Phenylboronic acid pinacol esterUsed in Suzuki–Miyaura couplingCommonly used reagent
4-Carboxy-2-fluorophenylboronic acid pinacol esterAnticancer propertiesFluorine substitution enhances biological activity

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., methoxy proton at ~δ 3.8 ppm, furan protons at δ 6.5–7.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ for C₁₇H₂₂BO₄: ~309.16 g/mol).
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water) assess purity (>95%) .

Q. Advanced

  • X-ray Crystallography : Resolves steric interactions between the methoxyphenyl and boronic ester groups.
  • TGA/DSC : Evaluates thermal stability, which is crucial for reactions requiring elevated temperatures.
  • In Situ IR Spectroscopy : Tracks boronate conversion in real-time during coupling reactions .

What challenges arise in handling and storing this boronic ester, and how can they be mitigated?

Basic
The compound is moisture-sensitive, requiring storage under inert gas (N₂/Ar) at –20°C. Desiccants (e.g., molecular sieves) prevent hydrolysis. Degradation products (e.g., free boronic acid) can be detected via TLC (Rf shift) or ¹¹B NMR .

Advanced
Long-term stability studies reveal that hydrolysis accelerates under acidic or basic conditions (pH < 5 or >9). Lyophilization in the presence of cryoprotectants (e.g., trehalose) improves shelf life. For air-sensitive reactions, glovebox-free techniques using Schlenk lines or syringe pumps are recommended .

How can this compound be applied in synthesizing complex bioactive molecules?

Q. Advanced

  • Pharmaceutical Intermediates : The boronic ester serves as a key building block for kinase inhibitors, leveraging its ability to form biaryl motifs via cross-coupling.
  • Materials Science : Incorporation into conjugated polymers enhances electron transport properties for OLEDs.
  • Proteasome Studies : Structural analogs (e.g., thiophene-based boronic esters) show inhibitory activity against proteasomes, suggesting potential for mechanism-driven drug design .

Methodological Note : Screening biological activity requires SPR (surface plasmon resonance) to assess binding kinetics or cellular assays (e.g., apoptosis via flow cytometry) .

How do structural analogs (e.g., thiophene vs. furan cores) compare in reactivity and applications?

Advanced
Thiophene-based analogs (–2) exhibit higher aromatic stability but reduced electron density, leading to slower coupling rates compared to furan derivatives. Furan’s lower aromaticity allows for easier functionalization but increases susceptibility to ring-opening under strong acids/bases. Computational modeling (e.g., Hammett σ values) quantifies these electronic differences .

What strategies resolve contradictions in reported reaction yields or selectivity?

Q. Advanced

  • DoE (Design of Experiments) : Multivariate analysis identifies critical factors (e.g., catalyst loading, solvent polarity).
  • Isotopic Labeling : ¹⁸O-tracing in pinacol esters clarifies hydrolysis pathways.
  • Microreactor Systems : Enhance reproducibility by minimizing batch-to-batch variability .

How is computational chemistry applied to predict and optimize this compound’s reactivity?

Q. Advanced

  • Molecular Dynamics (MD) : Simulates solvent effects on boronate solvation.
  • DFT Calculations : Predict transition states for cross-coupling, guiding ligand design.
  • Machine Learning : Trains models on existing reaction databases to forecast optimal conditions (e.g., temperature, catalyst) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.